(S)-1,4-Diazabicyclo[4.3.0]nonane is a bicyclic compound characterized by its unique diazabicyclo structure, which consists of two nitrogen atoms incorporated into a bicyclic framework. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. Its chemical formula is with a molecular weight of 126.20 g/mol, and it is identified by the CAS number 93643-24-4 .
The synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane typically involves several steps, which may include:
The molecular structure of (S)-1,4-Diazabicyclo[4.3.0]nonane features a bicyclic arrangement with two nitrogen atoms situated within the rings. The structural representation can be summarized as follows:
This structure contributes to its unique chemical properties and biological activity, particularly its interaction with sigma receptors in biological systems .
(S)-1,4-Diazabicyclo[4.3.0]nonane can participate in various chemical reactions:
Common reagents used include hydrogen gas for hydrogenation and various acids or bases for substitution reactions .
The mechanism of action of (S)-1,4-Diazabicyclo[4.3.0]nonane primarily involves its interaction with sigma receptors in the central nervous system. These receptors play a crucial role in various neurobiological processes including:
Data from pharmacological evaluations indicate that (S)-1,4-Diazabicyclo[4.3.0]nonane can affect signaling pathways associated with neuroprotection and inflammation modulation .
(S)-1,4-Diazabicyclo[4.3.0]nonane has several applications across different scientific fields:
The bicyclo[4.3.0]nonane framework, commonly termed the hydrindane core, is a prominent structural feature in numerous terpenoid natural products. Its synthetic elaboration demands strategic methods to establish the requisite stereochemistry efficiently. A pivotal advancement involves Brønsted acid-promoted transannular enol alkylation, enabling enantioselective construction of this challenging bicyclic system. This method facilitates the formation of the fused bicyclic structure with high stereofidelity through intramolecular carbon-carbon bond formation, leveraging chiral catalysts to induce asymmetry during ring closure. The transannular cyclization strategy capitalizes on pre-organized linear precursors containing appropriately positioned nucleophilic enol and electrophilic carbonyl components, which undergo ring closure under acid catalysis. The geometry of the resulting ring fusion (cis or trans) is critically influenced by the chiral environment provided by the catalyst, allowing preferential formation of the desired (S)-stereochemistry at the ring fusion carbon atom [3] [4]. This approach represents a convergent and stereocontrolled pathway to the core structure, bypassing the need for resolution of racemates.
Intramolecular condensation reactions serve as a cornerstone for constructing the diazabicyclic framework. Traditional synthetic routes rely on stepwise cyclization strategies involving α-aminoacyl glutamic acid derivatives. In the first documented approach, α-aminoacyl glutamic acids undergo initial ring closure to form 3,6-dioxo-2-piperazinepropionic acid intermediates. These linear precursors possess the necessary functional group topology for subsequent ring formation. Treatment under acid-catalyzed dehydrating conditions, typically involving reflux with acid anhydrides like acetic anhydride, prompts the second cyclization. This intramolecular condensation forms the bicyclic lactam structure characteristic of 1,4-diazabicyclo[4.3.0]nonane-2,5,9-triones. Alternative pathways employ α-acetamidoacyl glutamic acids, which undergo direct cyclization to furnish the tricyclic diketopiperazine-fused system without isolation of the monocyclic intermediate. Both pathways benefit significantly from asymmetric catalysis, particularly in the initial bond-forming steps, where chiral catalysts or auxiliaries can enforce enantioselectivity, thereby determining the absolute configuration at the newly formed stereocenters, including the critical bridgehead position leading to the (S)-enantiomer [6].
Table 1: Synthetic Routes to the Bicyclic Core via Intramolecular Condensation
Precursor Type | First Cyclization Product | Second Cyclization Conditions | Key Stereochemical Outcome |
---|---|---|---|
α-Aminoacyl glutamic acid | 3,6-Dioxo-2-piperazinepropionic acid | Reflux with acid anhydride | Configuration depends on amino acid chirality & cyclization control |
α-Acetamidoacyl glutamic acid | Not isolated | Direct cyclization | Direct stereocontrol via chiral auxiliary on nitrogen |
Achieving high enantiomeric excess in the synthesis of (S)-1,4-diazabicyclo[4.3.0]nonane frequently employs chiral auxiliaries covalently attached to key intermediates. These auxiliaries temporarily introduce chirality into the molecule, directing the stereochemical outcome of ring-forming reactions before being removed. The efficacy of this strategy is demonstrably confirmed through comprehensive chiroptical analysis and advanced NMR spectroscopy. Optical rotation measurements of synthesized enantiomers provide initial assignment of absolute configuration by comparison to known standards or established trends. More definitive proof arises from NMR-based conformational analysis, particularly examining coupling constants and nuclear Overhauser effects (NOEs) that reveal spatial relationships between hydrogen atoms across the bicyclic system. For example, characteristic NOE correlations between protons across the ring fusion can distinguish between cis and trans ring junctures and provide evidence for the configuration at the chiral bridgehead carbon (C8 in standard numbering). These techniques collectively verify that the chiral auxiliary successfully governs the stereoselective formation of the bicyclic scaffold's stereocenters during cyclization, particularly ensuring the correct configuration at the fusion point for the (S)-enantiomer [6] [8].
Reductive amination offers a powerful and potentially more flexible route to enantiomerically enriched (S)-1,4-diazabicyclo[4.3.0]nonane compared to lactam-based cyclizations. This approach utilizes chiral dicarbonyl precursors or enantiopure amines containing the necessary carbon skeleton. The strategy involves the imine formation between a primary amine and a ketone/aldehyde group strategically positioned within the same molecule or a linear precursor, followed by intramolecular hydride reduction (catalytic hydrogenation or hydride transfer) to form the secondary amine linkage, thereby closing one ring of the bicyclic system. Alternatively, double reductive amination can be employed using dialdehydes or diketones with diamines. The critical advantage lies in the potential for dynamic kinetic resolution during the imine formation/reduction sequence when employing chiral catalysts, allowing preferential formation of one diastereomer of the bicyclic product. While specific details for the synthesis of (S)-1,4-diazabicyclo[4.3.0]nonane via this route are less prevalent in the analyzed literature, the commercial availability of the compound (CAS# 93643-24-4) strongly implies that efficient synthetic routes, potentially including optimized reductive amination protocols, have been developed to access this specific enantiomer on scale [7] [8] [10]. The IUPAC name "(S)-octahydropyrrolo[1,2-a]pyrazine" explicitly denotes the stereochemistry at the ring fusion carbon atom.
The strategic choice between utilizing pyrrolidine or piperidine precursors significantly impacts the synthesis of 1,4-diazabicyclo[4.3.0]nonane. This fused system inherently comprises a pyrrolidine ring fused to a piperidine ring, sharing the nitrogen atom and two adjacent carbon atoms. Synthetic routes can conceptually originate from either heterocycle as the "pre-formed" ring.
Piperidine-Based Routes: Approaches starting from enantiopure piperidine derivatives often focus on constructing the fused pyrrolidine ring. This typically involves functionalization at positions adjacent to the nitrogen (e.g., C2 or C3 of the piperidine) to introduce side chains terminating in amine or carbonyl groups suitable for ring closure. Lactam formation via attack of the piperidine nitrogen on an activated carbonyl (e.g., an ester or acid chloride) located on the terminus of the side chain is a common strategy for forming the five-membered ring. The stereochemistry at the newly formed ring fusion is controlled by the chirality present in the original piperidine and the stereoselectivity of the side-chain introduction and cyclization steps. These routes may offer advantages in accessing certain substitution patterns on the six-membered ring portion [5] [6].
Pyrrolidine-Based Routes: Conversely, syntheses starting from pyrrolidine scaffolds aim to build the fused piperidine ring. This generally requires a longer functionalized side chain appended to the pyrrolidine nitrogen or an adjacent carbon. Mannich-type reactions, reductive aminations, or N-alkylations followed by ring-closing reactions are key methodologies employed. The stereochemical outcome at the ring fusion depends heavily on the conformation of the pyrrolidine precursor (which can be more constrained than piperidine) and the approach trajectory during the ring-closing step. Pyrrolidine-based routes might provide better control over stereochemistry adjacent to the pyrrolidine nitrogen due to its higher ring rigidity compared to piperidine [5] [6].
Table 2: Comparison of Pyrrolidine vs. Piperidine-Based Synthetic Strategies
Characteristic | Piperidine-Based Routes | Pyrrolidine-Based Routes |
---|---|---|
Pre-formed Ring | Piperidine | Pyrrolidine |
Ring Formed in Synthesis | Pyrrolidine | Piperidine |
Common Ring-Closing Reaction | Lactamization (N-acylation) | Alkylation/Reductive Amination/Mannich |
Key Stereochemical Influence | Original piperidine chirality; Cyclization stereoselectivity | Pyrrolidine conformation & rigidity; Cyclization approach control |
Potential Advantage | Access to specific piperidine substitutions | Enhanced stereocontrol near pyrrolidine N |
Representative Challenge | Achieving trans-fusion selectivity | Installing substituents on forming piperidine |
The ring fusion stereochemistry (whether the hydrogen at the bridgehead carbon is cis or trans to the adjacent hydrogen on the shared bond) is a critical parameter influenced by the chosen route and the specific reaction conditions. Piperidine-based cyclizations often face challenges in achieving high selectivity for the thermodynamically less stable trans-fused hydrindane system, whereas pyrrolidine-based approaches might offer different conformational biases impacting the fusion stereochemistry [4] [6]. The synthesis of the (S)-enantiomer specifically requires careful consideration of chiral pool starting materials or asymmetric induction methods compatible with either ring system origin.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3